

Application Note: Quantitative Analysis of Roccellic Acid by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Roccellic acid

Cat. No.: B1245990

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Roccellic acid**, a lichen-derived secondary metabolite. **Roccellic acid**, a long-chain aliphatic dicarboxylic acid, lacks a strong chromophore, presenting a challenge for UV-based quantification. This method utilizes low-wavelength UV detection (210 nm) to directly quantify the underivatized molecule. The protocol outlines procedures for lichen extraction, sample preparation, and HPLC analysis. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for the reliable quantification of **Roccellic acid** in complex matrices for research and quality control purposes.

Introduction

Roccellic acid (C₁₇H₃₂O₄) is a naturally occurring aliphatic dicarboxylic acid first identified in lichens of the *Roccella* genus, such as *Roccella tinctoria* and *Roccella montagnei*[1]. Recent studies have highlighted its potential biological activities, including cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development[2].

Quantitative analysis is essential for phytochemical investigation, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, the chemical structure of **Roccellic acid** lacks a significant chromophore, making detection by UV spectrophotometry challenging. Direct

analysis of underivatized fatty acids can be achieved by monitoring the weak absorbance of the carboxyl group at low UV wavelengths (205-215 nm)[3][4][5][6].

This document provides a comprehensive protocol for the extraction and subsequent quantitative analysis of **Roccellic acid** using a reversed-phase HPLC method with UV detection at 210 nm.

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (ACS grade).
- Standards: **Roccellic acid** reference standard (>98% purity).
- Lichen Sample: Dried and powdered lichen thalli (e.g., *Roccella montagnei*).
- Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

Instrumentation

- HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
- Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation: Extraction from Lichen

- Maceration: Weigh 10 g of dried, ground lichen powder into a flask.
- Solvent Extraction: Add 100 mL of methanol to the flask. Macerate for 24 hours at room temperature with occasional shaking.
- Filtration: Filter the extract through Whatman No. 1 filter paper.
- Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.

- **Sample Solution:** Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.
- **Final Filtration:** Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Standard Solution Preparation

- **Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Roccellic acid** reference standard and dissolve it in 10 mL of methanol.
- **Working Standards:** Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in Table 1. An acidic mobile phase is used to ensure the carboxylic acid groups of the analyte remain protonated, leading to sharp, symmetrical peaks[3][7]. Detection is set at 210 nm to monitor the carboxyl functional group[8][9][10].

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid
Gradient Program	0-5 min, 70% B; 5-20 min, 70-95% B; 20-25 min, 95% B; 25.1-30 min, 70% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm

| Injection Volume | 10 µL |

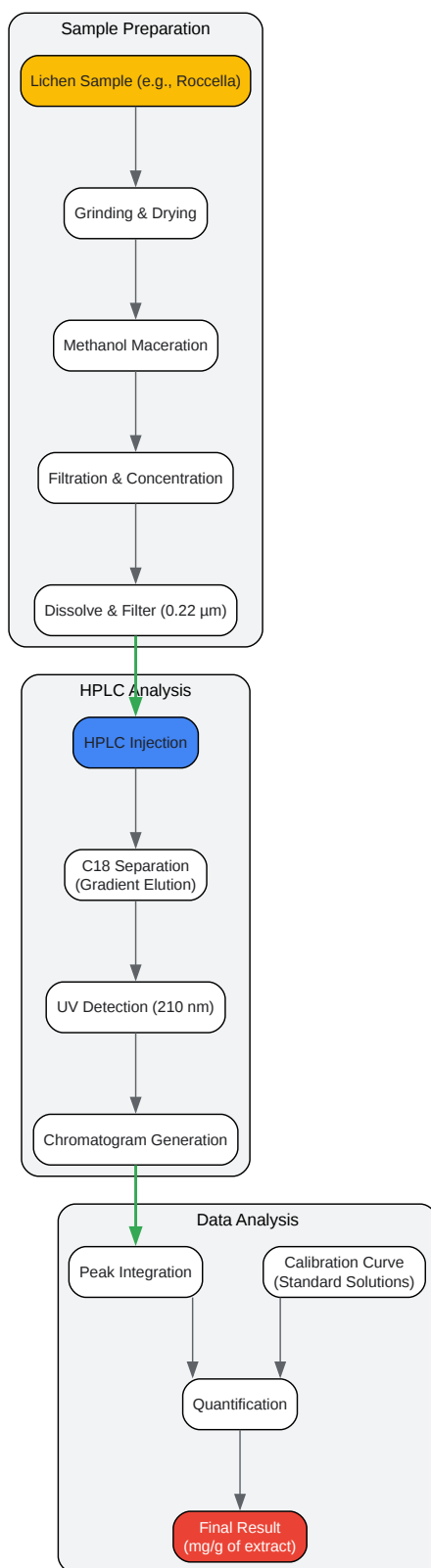
Method Validation Protocol

The developed method was validated according to standard guidelines for the following parameters:

- **Linearity:** Assessed by injecting the prepared working standards in triplicate and constructing a calibration curve by plotting the peak area against the concentration.
- **Precision:** Evaluated through intra-day and inter-day analysis. Six replicate injections of a standard solution (100 µg/mL) were performed on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) was calculated.
- **Accuracy:** Determined by the standard addition method. Known amounts of **Roccellic acid** standard were spiked into a pre-analyzed lichen extract sample at three different concentration levels (50%, 100%, and 150% of the original amount). The recovery percentage was calculated.
- **Limits of Detection (LOD) and Quantification (LOQ):** Calculated from the calibration curve based on the standard deviation of the response and the slope ($LOD = 3.3 \times \sigma/S$; $LOQ = 10 \times \sigma/S$).

Diagrams and Visualizations

The overall experimental process for the quantification of **Roccellic acid** is depicted in the workflow diagram below.



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Caption: Experimental workflow for **Roccellic acid** quantification.

Results: Method Validation Data

The HPLC-UV method demonstrated excellent performance for the quantitative analysis of **Roccellic acid**. A summary of the validation data is presented in the following tables.

Linearity, LOD, and LOQ

The calibration curve was linear over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were sufficiently low for trace analysis.

Table 2: Linearity and Sensitivity of the HPLC-UV Method

Parameter	Value
Linear Range	10 - 500 µg/mL
Regression Equation	$y = 4578.2x + 1250.6$
Correlation Coefficient (r^2)	0.9995
LOD	2.8 µg/mL

| LOQ | 9.2 µg/mL |

Precision

The method showed high precision, with %RSD values well below the acceptable limit of 2% for both intra-day and inter-day assessments.

Table 3: Intra-day and Inter-day Precision

Type	Measured Conc. (µg/mL, mean ± SD, n=6)	%RSD
Intra-day	100.5 ± 0.85	0.85%

| Inter-day | 99.2 ± 1.31 | 1.32% |

Accuracy

The accuracy of the method was confirmed by the high recovery rates obtained from the standard addition experiment, indicating minimal matrix effects.

Table 4: Accuracy (Recovery) of **Roccellic Acid** in Lichen Extract

Amount in Sample (µg)	Amount Spiked (µg)	Amount Found (µg, mean, n=3)	Recovery (%)	%RSD
125.4	62.7 (50%)	186.2	98.6	1.4
125.4	125.4 (100%)	252.1	100.3	1.1

| 125.4 | 188.1 (150%) | 310.5 | 99.1 | 1.6 |

Conclusion

The HPLC-UV method described in this application note is simple, precise, accurate, and sensitive for the quantitative determination of **Roccellic acid** in lichen extracts. By utilizing UV detection at 210 nm, this protocol overcomes the challenge posed by the analyte's lack of a strong chromophore, avoiding the need for complex derivatization steps. The comprehensive validation data confirms that this method is robust and reliable, making it a valuable tool for researchers in natural product chemistry, quality control, and drug development who are working with **Roccellic acid** or similar aliphatic compounds.

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Roccellic Acid by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245990#quantitative-analysis-of-roccellic-acid-by-hplc-uv>]

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